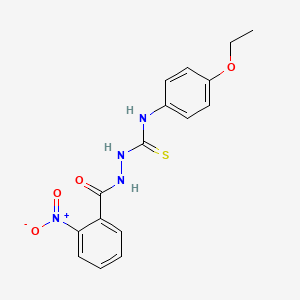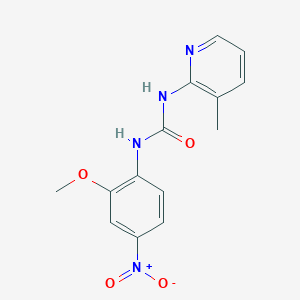
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as MNPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide works by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a role in insulin signaling and glucose metabolism. By inhibiting PTP1B, N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can improve insulin sensitivity and glucose uptake, which can help in the treatment of diabetes. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of various kinases involved in inflammation and cancer, which can help in the treatment of these diseases.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments include its potential therapeutic properties and its ability to inhibit PTP1B and other kinases. However, the limitations of using N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide research. One direction is to further explore its potential therapeutic properties in the treatment of diabetes, cancer, and neurodegenerative diseases. Another direction is to develop N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide analogs with improved potency and selectivity for specific kinases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide and its potential side effects.
Conclusion:
In conclusion, N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties and has potential applications in the treatment of neurodegenerative diseases. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide works by inhibiting the activity of PTP1B and other kinases and has various biochemical and physiological effects. While N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has potential advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-methoxy-4-nitrophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-25-14-11-12(22(23)24)3-4-13(14)19-16(26)21-9-7-20(8-10-21)15-17-5-2-6-18-15/h2-6,11H,7-10H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPGPHQGSBDUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4118074.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4118080.png)
![ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate](/img/structure/B4118084.png)
![2-[(2-bromobenzyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4118089.png)

![2-[4-(cyclopentyloxy)benzoyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4118100.png)
![ethyl 5-phenyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118116.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B4118131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4118135.png)

![N-[4-(benzyloxy)phenyl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4118143.png)
